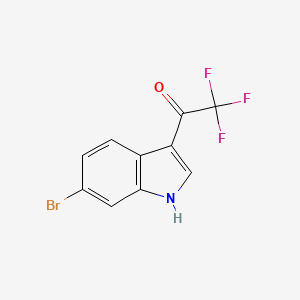

1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone

Description

1-(6-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS: 70671-46-4) is a halogenated indole derivative with a trifluoroacetyl group at the 3-position of the indole ring and a bromine substituent at the 6-position. Its molecular formula is C₁₀H₅BrF₃NO, and it has a molecular weight of 292.05 g/mol . The compound is structurally characterized by the electron-withdrawing trifluoromethyl ketone group, which enhances its stability and lipophilicity, and the bromine atom, which facilitates further functionalization via cross-coupling reactions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-5-1-2-6-7(4-15-8(6)3-5)9(16)10(12,13)14/h1-4,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUILEHCMTCIUPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone typically involves the following steps:

Starting Material: The synthesis begins with 6-bromoindole as the starting material.

Friedel-Crafts Acylation: The 6-bromoindole undergoes a Friedel-Crafts acylation reaction with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the indole ring.

Condensation Reactions: It can form condensation products with other carbonyl-containing compounds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different functionalized indoles.

Scientific Research Applications

1-(6-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.

Biological Studies: The compound is employed in studying the biological activity of indole derivatives, including their interactions with enzymes and receptors.

Chemical Biology: It serves as a probe in chemical biology to investigate cellular processes and molecular mechanisms.

Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethanone group can form hydrogen bonds and electrostatic interactions with active sites, while the indole ring can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues: Positional Isomers and Halogen Variations

Key Observations :

- Positional Isomerism : The 5-bromo isomer (CAS 32387-18-1) exhibits similar electronic properties but distinct regioselectivity in reactions due to the bromine’s position on the indole ring .

- Halogen Substitution : Replacing fluorine with chlorine (CAS 188661-15-6) increases molecular weight by ~16% and alters reactivity, as chlorine is less electronegative but more polarizable .

- Functional Group Variation: The amino-substituted analogue (CAS 1233967-22-0) demonstrates how auxiliary groups influence solubility and biological interactions .

Physicochemical Properties

| Property | 1-(6-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone | 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone | 1-(6-Bromo-1H-indol-3-yl)-2,2,2-trichloroethanone |

|---|---|---|---|

| Lipophilicity (LogP) | High (CF₃ group) | Similar | Higher (Cl substituents) |

| Melting Point | Not reported | Not reported | Not reported |

| Solubility | Soluble in DMSO, DMF | Soluble in polar aprotic solvents | Lower solubility in water |

| Stability | Stable under inert conditions | Similar | Sensitive to hydrolysis |

Notes:

- Solubility data for these compounds is sparse in the literature, but trifluoroethanone derivatives generally exhibit poor aqueous solubility due to high lipophilicity .

- The trichloro variant (CAS 188661-15-6) may degrade under prolonged exposure to moisture, unlike its fluorine-containing counterparts .

Biological Activity

1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS: 79878-02-7) is a synthetic compound belonging to the indole family, characterized by significant biological activity. Its molecular formula is , and it exhibits a molar mass of 292.05 g/mol. The compound's structure includes a bromine atom at the 6-position of the indole ring and a trifluoroethanone moiety, which contributes to its unique chemical properties and biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H5BrF3NO |

| Molar Mass | 292.05 g/mol |

| Density | 1.759 g/cm³ (predicted) |

| Melting Point | 254-256 °C |

| Boiling Point | 363.8 °C (predicted) |

| pKa | 13.38 (predicted) |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoroethanone group can form hydrogen bonds and engage in electrostatic interactions with active sites in proteins, while the indole ring facilitates π-π stacking and hydrophobic interactions . These interactions can modulate protein activities, leading to various biological effects such as anti-cancer and anti-inflammatory activities .

Research Findings

Recent studies have highlighted the compound's potential in medicinal chemistry:

- Anti-Cancer Activity : Research has shown that derivatives of indole compounds possess significant anti-cancer properties. The presence of the trifluoroethanone group enhances the efficacy of these compounds against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

- Chemical Biology Applications : It serves as a valuable probe in chemical biology for investigating cellular processes due to its ability to selectively interact with biological macromolecules.

Case Studies

Several case studies illustrate the biological activity of this compound:

- A study on the interaction of this compound with protein kinases demonstrated its potential as a kinase inhibitor, suggesting applications in cancer therapy .

- Another investigation focused on its anti-inflammatory properties, revealing that it can significantly reduce pro-inflammatory cytokine levels in vitro.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 6-Bromo-1H-indol-3-yl acetate | Indole structure with acetate group | Moderate anti-cancer activity |

| 2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine | Bisindole derivative | Anti-biofilm properties |

The trifluoroethanone group in our compound imparts distinct electronic and steric properties that enhance its biological activity compared to other indole derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation of the indole core followed by introduction of the trifluoroethanone group. For brominated indoles, phosphorus pentachloride or analogous reagents can facilitate halogenation, while trifluoroacetic anhydride or acetyl chloride derivatives are used for ketone functionalization . Reaction parameters like temperature (e.g., 80–100°C for chlorination), solvent polarity (dichloromethane or 1,4-dioxane), and stoichiometric ratios (e.g., 1.2 equivalents of trifluoroacetylating agents) critically affect purity and yield. Monitoring via TLC or HPLC is recommended to optimize intermediates .

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s electrophilicity and reactivity?

- Methodological Answer : The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, making it susceptible to nucleophilic attacks (e.g., Grignard reactions or hydride reductions). This is evidenced by the compound’s participation in Suzuki-Miyaura cross-coupling reactions, where the ketone group stabilizes transition states via resonance . Computational studies (e.g., DFT calculations) can quantify this effect by analyzing LUMO energy levels and charge distribution .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR will show deshielded indole protons (δ 7.5–8.5 ppm) and a carbonyl carbon at ~180 ppm in <sup>13</sup>C NMR.

- IR : A strong C=O stretch near 1700 cm⁻¹ confirms the trifluoroethanone moiety.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) should match the molecular ion peak at m/z 292.05 (C10H5BrF3NO) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm bond angles and packing motifs .

Advanced Research Questions

Q. How can enzymatic methods be applied to enantioselective reductions of related trifluoroethanone derivatives?

- Methodological Answer : Alcohol dehydrogenases (ADHs) like ADH-A or evo-1.1.200 catalyze asymmetric reductions of trifluoroethanones to chiral alcohols. For example, Ras-ADH achieves >99% conversion of 1-(4-bromophenyl)-2,2,2-trifluoroethanone to (R)-alcohols in 1,4-dioxane/water (10% v/v) at 20 mM substrate concentration . Screening ADHs under varied pH (6–8) and cofactor concentrations (NADPH vs. NADH) optimizes enantiomeric excess (ee).

Q. What strategies resolve contradictions in biological activity data for brominated indole trifluoroethanones?

- Methodological Answer : Discrepancies in IC50 values or target selectivity may arise from assay conditions (e.g., cell line variability, solvent DMSO% ≤0.1%). Validate results via:

- Dose-response curves : Triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity).

- Molecular docking : Compare binding poses in enzyme active sites (e.g., Cathepsin K for anti-osteoporotic activity) using AutoDock Vina .

- Meta-analysis : Cross-reference with structurally similar compounds (e.g., 1-(5-bromoindol-3-yl)-2-chloroethanone) to identify substituent effects .

Q. How does crystallographic data inform the design of derivatives with enhanced bioactivity?

- Methodological Answer : SHELX-refined structures reveal intermolecular interactions (e.g., halogen bonding between Br and backbone carbonyls) that stabilize protein-ligand complexes. For example, the 6-bromo substituent’s position on the indole ring may sterically hinder or promote binding to hydrophobic pockets . Modifications at the 3-position (e.g., replacing Br with Cl) can be modeled using Mercury CSD to predict packing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.